molecular formula C20H22N8OS B11139584 2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11139584
M. Wt: 422.5 g/mol
InChI Key: NCIBYWQDSFKBQQ-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the N-alkylation of 1,2,4-triazole with an appropriate aniline derivative, followed by the formation of the thiazole ring through cyclization reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINE: A simpler triazole derivative with similar biological activities.

    1,2,4-TRIAZOLE-3-THIOL: Another triazole compound with potential medicinal applications.

    1,3,5-TRIMETHYL-1H-PYRAZOLE: A pyrazole derivative used in various chemical syntheses.

Uniqueness

What sets 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE apart is its unique combination of triazole, pyrazole, and thiazole rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C20H22N8OS

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H22N8OS/c1-13-17(14(2)27(3)26-13)8-22-19(29)18-10-30-20(25-18)24-16-6-4-15(5-7-16)9-28-12-21-11-23-28/h4-7,10-12H,8-9H2,1-3H3,(H,22,29)(H,24,25)

InChI Key

NCIBYWQDSFKBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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